![molecular formula C18H17N3O3 B5803965 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide](/img/structure/B5803965.png)
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide typically involves the following steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Butanamide Side Chain: The phthalimide core is then reacted with a suitable butanamide derivative under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Pyridine Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The dioxoisoindole moiety is believed to interact with cellular targets that regulate cell survival and proliferation.
- A study demonstrated that compounds similar to 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects :
- Emerging research suggests that isoindole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanisms may involve modulation of neuroinflammatory pathways and oxidative stress responses.
Case Studies
Several studies have documented the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics. |
Study C | Neuroprotection | Reported reduced neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative disorders. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from phthalic anhydride and appropriate amines to form the isoindole core. Subsequent steps introduce the butanamide side chain under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various derivatives.
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Uniqueness
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide is unique due to the presence of the 4-methylpyridine group, which may confer distinct biological activities and chemical properties compared to other phthalimide derivatives.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLFQIVGXDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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